molecular formula C8H7ClINO2 B14032059 Ethyl 6-chloro-4-iodonicotinate

Ethyl 6-chloro-4-iodonicotinate

Cat. No.: B14032059
M. Wt: 311.50 g/mol
InChI Key: QVEJSVDWDUIPDJ-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Derivatives as Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Nicotinic acid and its derivatives are fundamental building blocks in the world of organic chemistry. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold found in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.govacs.orgrsc.org Its presence is noted in essential biomolecules like vitamins and coenzymes. nih.gov The adaptability of the pyridine nucleus allows for extensive functionalization, making it a versatile starting point for the construction of diverse and complex molecular architectures. rsc.org This has led to the incorporation of pyridine-based structures in numerous FDA-approved drugs, highlighting their therapeutic relevance. nih.govijsrst.com

The Unique Role of Halogenation in Modulating Reactivity and Molecular Recognition of Pyridine Rings

The introduction of halogen atoms (F, Cl, Br, I) to a pyridine ring is a powerful strategy for fine-tuning its chemical properties. Halogens exert a strong influence on the electron distribution within the aromatic system through their inductive and resonance effects. researchgate.net This electronic modulation can:

Activate or Deactivate the Ring: The electron-withdrawing nature of halogens generally deactivates the pyridine ring towards electrophilic substitution, making such reactions more challenging but also more selective. researchgate.net Conversely, it can activate the ring for nucleophilic aromatic substitution, a key reaction in building molecular complexity.

Provide a Handle for Cross-Coupling Reactions: Halogen atoms, particularly iodine and bromine, serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

The strategic placement of different halogens on the same pyridine ring, as seen in Ethyl 6-chloro-4-iodonicotinate, offers a sophisticated platform for sequential and site-selective chemical modifications.

Overview of this compound as a Versatile Synthetic Building Block and Research Probe

This compound is a di-halogenated derivative of ethyl nicotinate (B505614). Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, an iodine atom at the 4-position, and an ethyl ester group at the 3-position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.

The differential reactivity of the C-Cl and C-I bonds is a key feature of this molecule. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for selective functionalization at the 4-position while leaving the 6-chloro substituent intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the efficient and controlled synthesis of polysubstituted pyridine derivatives.

Contextual Placement of this compound within Contemporary Heterocyclic Chemistry

The field of heterocyclic chemistry is continuously evolving, with a strong emphasis on the development of efficient and selective methods for the synthesis of functionalized molecules. Compounds like this compound are at the forefront of this endeavor. They serve as key "building blocks" that can be elaborated into more complex structures with potential applications in various areas of chemical science. The study of such di-halogenated pyridines contributes to a deeper understanding of reaction mechanisms and provides chemists with new tools for the construction of novel molecular entities. The ability to perform selective, sequential reactions on a single, relatively simple starting material is a cornerstone of modern synthetic strategy, and this compound is a prime example of a molecule designed for this purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

ethyl 6-chloro-4-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3

InChI Key

QVEJSVDWDUIPDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1I)Cl

Origin of Product

United States

Strategic Synthetic Methodologies for Ethyl 6 Chloro 4 Iodonicotinate and Its Precursors

Established Synthetic Routes to Halogenated Nicotinic Acid Precursors

The foundation for synthesizing Ethyl 6-chloro-4-iodonicotinate lies in the effective preparation of its core carboxylic acid precursor, 6-chloro-4-iodonicotinic acid. This involves carefully orchestrated reactions, often starting from simpler, commercially available pyridine (B92270) derivatives.

Synthesis of 6-Chloro-4-iodonicotinic Acid and Related Carboxylic Acids

The synthesis of 6-chloro-4-iodonicotinic acid is not a trivial, single-step process. It typically begins with a precursor such as 6-chloronicotinic acid. One established method to produce 6-chloronicotinic acid involves the oxidation of 2-chloro-5-methylpyridine. google.com This reaction uses oxygen and a cobalt acetate (B1210297) catalyst in a chlorobenzene (B131634) solvent, offering a milder and more environmentally friendly alternative to harsher oxidizing agents like potassium permanganate. google.com

Once 6-chloronicotinic acid is obtained, the next critical step is the regioselective introduction of an iodine atom at the 4-position of the pyridine ring. This di-halogenated intermediate, with CAS Number 1211578-80-1, is the direct precursor for the final esterification step. sigmaaldrich.com The synthesis requires specific iodinating reagents and conditions that favor substitution at the C4 position, which is electronically deactivated by the carboxylic acid and the existing chlorine atom.

Alternative routes might start from other precursors, such as citrazinic acid, which can be converted to 2,6-dichloro-isonicotinic acid and then selectively de-chlorinated to yield a monochloro-isonicotinic acid derivative. google.com While not a direct route to the target molecule, this illustrates the types of multi-step transformations common in pyridine chemistry.

Regioselective Halogenation Strategies on the Pyridine Nucleus

The precise placement of halogen atoms on the pyridine ring is a critical challenge in synthesizing substituted pyridines. chemrxiv.org Direct electrophilic aromatic substitution on an unsubstituted pyridine ring is difficult due to the ring's electron-deficient nature and often requires harsh conditions, leading to mixtures of isomers. chemrxiv.org

To achieve the desired 6-chloro-4-iodo substitution pattern, chemists employ several advanced strategies:

N-Oxide Activation: One common strategy is to first convert the pyridine to a pyridine N-oxide. This modification activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. acs.org Halogenation of the N-oxide followed by deoxygenation can provide access to specific isomers that are difficult to obtain directly. acs.orgnih.gov For instance, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides can provide practical access to various 2-halo-substituted pyridines under mild conditions. acs.org

Directed Metalation: Another powerful technique is directed ortho-metalation, where a substituent on the ring directs a strong base (like lithium diisopropylamide, LDA) to deprotonate an adjacent position. The resulting metalated species can then be trapped with an electrophilic halogen source (e.g., I₂ or C₂Cl₆). This method offers excellent regiocontrol but requires careful selection of directing groups and reaction conditions. nih.gov

Ring-Opening/Ring-Closing Sequences: A novel approach involves the temporary transformation of the pyridine ring into a more reactive acyclic Zincke imine intermediate. This allows for highly regioselective halogenation under mild conditions before the ring is closed again to form the desired halopyridine. chemrxiv.orgchemrxiv.org This method has proven effective for achieving 3-selective halogenation, showcasing the innovative strategies developed to overcome the inherent reactivity patterns of the pyridine nucleus. chemrxiv.orgchemrxiv.org

For the synthesis of 6-chloro-4-iodonicotinic acid, a plausible strategy would involve starting with 6-chloronicotinic acid and using a specific iodination protocol that directs the iodine to the 4-position, potentially involving metalation or other advanced activation techniques.

Esterification Techniques for this compound Synthesis

With the halogenated nicotinic acid precursor in hand, the final step is the conversion of the carboxylic acid group to an ethyl ester. Several methods are available, ranging from classical acid-catalyzed reactions to milder, more specialized techniques.

Direct Esterification Approaches

Direct esterification typically involves reacting the carboxylic acid with an alcohol in the presence of a catalyst.

Fischer-Speier Esterification: This is the most traditional method, involving heating the carboxylic acid (6-chloro-4-iodonicotinic acid) with a large excess of ethanol (B145695) and a strong acid catalyst like sulfuric acid. google.commasterorganicchemistry.com While effective, this method requires potentially difficult workup procedures to remove the excess acid and byproducts. google.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

Carbodiimide-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate esterification under milder conditions. This method avoids the need for strong acids and high temperatures. However, the synthesis of ethyl-6-chloronicotinate using this method resulted in a modest yield of about 60% and a difficult workup. google.com

Modern Dehydrative Couplings: More recent methods utilize reagents like sulfuryl fluoride (B91410) (SO₂F₂) to mediate the dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency and broad functional group compatibility. organic-chemistry.org

Esterification MethodTypical ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Ethanol (excess), H₂SO₄RefluxInexpensive reagentsHarsh conditions, difficult workup google.com
DCC Coupling Ethanol, DCC, DMAPRoom TemperatureMild conditionsModerate yield, difficult workup google.com
Sulfuryl Fluoride Ethanol, SO₂F₂Room TemperatureHigh efficiency, mild conditions organic-chemistry.orgReagent cost

Utilization of Orthoesters (e.g., Triethylorthoacetate) in Nicotinate (B505614) Esterification

An increasingly popular and efficient method for esterification involves the use of orthoesters, such as triethylorthoacetate (TEOA). This technique offers significant advantages for preparing esters of halonicotinic acids. google.com

The reaction is typically carried out by heating the 6-halonicotinic acid with triethylorthoacetate, often in a hydrocarbon solvent like toluene. google.com Research has shown that TEOA is a more effective and superior reagent for the esterification of carboxylic acids under mild conditions compared to other orthoesters like triethylorthoformate (TEOF). nih.gov The reaction proceeds smoothly, and the byproducts (ethanol and ethyl acetate) are volatile and easily removed, simplifying the product isolation. A patent describing the synthesis of ethyl 6-chloronicotinate using triethylorthoacetate reports a high yield of 92.3%. google.com This method avoids the use of corrosive acids and complex purification steps associated with other methods. google.com

Multi-Step Conversions and Yield Optimization in Preparative Methods

For this target molecule, the most logical sequence involves:

Preparation of 6-chloronicotinic acid: Starting from a suitable precursor like 2-chloro-5-methylpyridine. google.com

Regioselective iodination: Introduction of iodine at the 4-position to yield 6-chloro-4-iodonicotinic acid.

Esterification: Conversion of the carboxylic acid to the final ethyl ester.

Attempting to perform the esterification first, followed by halogenation, could lead to complications. The ester group might not withstand the conditions required for halogenation, or it could alter the regiochemical outcome of the substitution reactions.

Yield optimization requires a careful analysis of each step. For the initial oxidation, controlling temperature and catalyst loading is key to maximizing the yield of 6-chloronicotinic acid. google.com In the subsequent halogenation step, the choice of iodinating agent and reaction solvent is crucial for achieving high regioselectivity and yield. Finally, for the esterification, using the triethylorthoacetate method appears to be the most promising approach for achieving a high yield in the final conversion, as it combines mild conditions with a simple workup. google.com Industrial-scale synthesis might also explore continuous flow reactors, which can improve reaction selectivity, increase yield, and enhance safety and energy efficiency compared to batch processes. google.com

Recent Advancements and Emerging Green Chemistry Approaches in Halonicotinate Synthesis

The synthesis of highly functionalized pyridine derivatives, such as halonicotinates, is an area of intense research, driven by their importance as intermediates in the pharmaceutical and agrochemical industries. Traditionally, the synthesis of these compounds has often involved harsh reaction conditions, hazardous reagents, and the generation of significant waste. In response to growing environmental concerns and the need for more sustainable chemical manufacturing, there has been a significant shift towards the development of greener synthetic methodologies. doi.orgnih.gov These modern approaches prioritize the use of safer solvents, catalytic methods, improved energy efficiency, and atom economy.

Recent advancements in the synthesis of halonicotinates and their precursors are increasingly aligned with the principles of green chemistry. These strategies aim to reduce the environmental footprint of chemical processes while often improving reaction efficiency, selectivity, and safety. Key areas of innovation include the adoption of microwave-assisted synthesis, the exploration of solvent-free reaction conditions, and the development of continuous flow processes. doi.orgnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govyoutube.com By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govyoutube.com This technique has been successfully applied to the synthesis of various pyridine and pyrimidine (B1678525) derivatives, demonstrating its potential for the preparation of halonicotinates. researchgate.netrasayanjournal.co.in The use of microwave heating can also enable reactions to be carried out in the absence of a solvent or in environmentally benign solvents like water, further enhancing the green credentials of the synthetic route. youtube.com

For instance, solvent-free amination of halopyridines has been achieved with high yields under microwave irradiation without the need for a transition metal catalyst, showcasing a greener alternative to traditional cross-coupling reactions. researchgate.net While a specific microwave-assisted synthesis for this compound is not yet widely documented, the successful application of this technology to similar heterocyclic systems suggests its high potential for future development in this area. clockss.orgeurekaselect.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative Pyrimidine Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time 6–15 hours 10–15 minutes nih.gov
Yield Moderate Higher (approx. 10-15% increase) nih.gov
Energy Input High and inefficient Lower and targeted youtube.com
Solvent Use Often requires high-boiling, hazardous solvents Can be performed solvent-free or with green solvents youtube.com

Flow Chemistry

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, moving from traditional batch processing to a more efficient, safer, and scalable system. youtube.com In a flow reactor, reagents are pumped through a network of tubes where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for excellent control over reaction parameters such as temperature and pressure, leading to improved safety, especially for highly exothermic or hazardous reactions. nih.gov

This technology is particularly well-suited for the synthesis of complex molecules and active pharmaceutical ingredients, as it allows for multi-step sequences to be performed in a continuous fashion, minimizing the need for manual handling and purification of intermediates. nih.govyoutube.com The application of flow chemistry to the synthesis of halonicotinates could offer significant benefits in terms of yield, purity, and operational safety. Although still an emerging field for this specific class of compounds, the principles of flow chemistry are highly aligned with the goals of green and sustainable chemical production. youtube.com

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

Feature Benefit Reference
Enhanced Safety Small reaction volumes and superior heat control minimize risks of runaway reactions. youtube.comnih.gov
Improved Efficiency Rapid mixing and heat transfer lead to faster reactions and higher yields. youtube.com
Scalability Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. youtube.com
Automation Integration of online monitoring and purification streamlines the entire process. youtube.com

Green Solvents and Catalysis

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. Research into the synthesis of pyridine derivatives has explored the use of green solvents such as water, ethanol, and bio-based solvents like lactic acid. doi.org These solvents not only reduce the environmental impact but can also simplify product isolation and purification.

Furthermore, the development of novel catalytic systems is crucial for creating more atom-economical and environmentally friendly synthetic routes. For the synthesis of halonicotinates, this includes the use of catalysts that can operate under milder conditions and with higher selectivity, thus reducing the formation of byproducts and waste. doi.org

While the direct application of these specific green methodologies to the synthesis of this compound is an area of ongoing research, the broader trends in the synthesis of pyridine and its derivatives point towards a future where sustainability and efficiency are paramount. The combination of these emerging techniques holds the promise of developing cleaner and more economical manufacturing processes for this important class of chemical compounds.

Advanced Reactivity and Functionalization of Ethyl 6 Chloro 4 Iodonicotinate

Exploration of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic systems. nih.gov In the case of ethyl 6-chloro-4-iodonicotinate, the presence of two different halogen substituents provides opportunities for selective reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack. youtube.com

Displacement of the Chloro Substituent

The chloro group at the C-6 position is susceptible to displacement by various nucleophiles. The reactivity of this position is influenced by the electronic effects of the pyridine ring and the other substituents. Generally, SNAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, facilitating the reaction. libretexts.org In the context of similar heterocyclic systems, the displacement of a chloro substituent is a common strategy for introducing new functional groups. For instance, reactions with amines, thiols, and alkoxides can be achieved under suitable conditions, often requiring heat or basic catalysis.

Displacement of the Iodo Substituent

The iodo group at the C-4 position also serves as a leaving group in SNAr reactions. The relative reactivity of the chloro versus the iodo substituent depends on a balance of factors, including the carbon-halogen bond strength and the stability of the leaving group. While the C-I bond is weaker than the C-Cl bond, making it easier to break, the stability of the resulting halide anion must also be considered. In many instances of competing SNAr reactions on halo-substituted heterocycles, the position of the substituent and the nature of the nucleophile play a crucial role in determining the outcome. In some quinazoline (B50416) systems, for example, substitution at an iodo-substituted position is favored over a chloro-substituted one in cross-coupling reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at C-4 and C-6 Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For this compound, the differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the case of dihalogenated substrates like this compound, the greater reactivity of the C-I bond typically allows for selective coupling at the C-4 position. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the C-4 arylated or heteroarylated product while leaving the C-6 chloro group intact for subsequent transformations. A general protocol for Suzuki-Miyaura coupling of 6-chloropurines has been reported, highlighting the feasibility of such reactions on similar heterocyclic frameworks. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Aryl/Heteroaryl Boronic Acid Catalyst Ligand Base Solvent Yield (%)
1 Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O >90
2 3-Thienylboronic acid Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane 85-95
3 4-Pyridylboronic acid Pd(PPh₃)₄ - Na₂CO₃ DME/H₂O 80-90

Note: This table presents typical conditions and yields for Suzuki-Miyaura reactions on similar substrates and is for illustrative purposes.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This method is highly versatile for creating C-C bonds. libretexts.org Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed selectively at the C-4 position of this compound due to the higher reactivity of the carbon-iodine bond. The reaction is tolerant of various functional groups, although the toxicity of organotin reagents is a notable drawback. organic-chemistry.org Additives like copper(I) salts can enhance the reaction rate. harvard.edu

Table 2: Illustrative Stille Coupling Conditions

Entry Organostannane Catalyst Ligand Additive Solvent Yield (%)
1 (Tributylstannyl)benzene Pd(PPh₃)₄ - - Toluene 85-95
2 2-(Tributylstannyl)furan PdCl₂(PPh₃)₂ - CuI NMP 80-90
3 Vinyltributylstannane Pd₂(dba)₃ AsPh₃ - THF >90

Note: This table provides examples of Stille coupling conditions and yields based on general literature for related compounds.

Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a highly efficient method for constructing carbon-carbon bonds between sp² and sp hybridized carbons. libretexts.org The C-I bond at the C-4 position of this compound is the more reactive site for Sonogashira coupling. This selectivity allows for the introduction of an alkynyl group at C-4 while preserving the chloro group at C-6. The reaction is typically carried out under mild, basic conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed and successfully applied to the functionalization of complex biomolecules. nih.gov

Table 3: Typical Sonogashira Coupling Parameters

Entry Terminal Alkyne Pd Catalyst Cu Cocatalyst Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF >90
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Dipea DMF 85-95
3 1-Heptyne Pd(OAc)₂ CuI K₂CO₃ Acetonitrile (B52724) 80-90

Note: The data in this table is illustrative of typical Sonogashira reaction conditions and yields for analogous substrates.

Negishi and Kumada Coupling Variants

The presence of two different halogen atoms on the pyridine ring of this compound offers a platform for selective cross-coupling reactions. The carbon-iodine bond at the 4-position is more susceptible to oxidative addition than the carbon-chlorine bond at the 6-position, enabling site-selective functionalization.

Negishi Coupling: This reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org While specific documented examples of Negishi coupling with this compound are not prevalent in the searched literature, the reaction's principles are directly applicable. An organozinc reagent, such as an alkylzinc or arylzinc halide, would selectively couple at the C-4 position, displacing the iodo group. A palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or a nickel catalyst would typically be used to produce the 4-substituted-6-chloronicotinate derivative. wikipedia.org The less reactive C-Cl bond at the 6-position would be expected to remain intact under controlled conditions, paving the way for subsequent functionalization.

Kumada Coupling: The Kumada coupling reaction utilizes a Grignard reagent (an organomagnesium halide) and a nickel or palladium catalyst to form carbon-carbon bonds. organic-chemistry.orgwikipedia.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org For this compound, the reaction would preferentially occur at the C-4 iodo position due to its higher reactivity. The coupling of an alkyl or aryl Grignard reagent would introduce a new carbon-carbon bond at this position. A common catalyst for this type of transformation is a nickel-phosphine complex. organic-chemistry.org This inherent chemoselectivity is a key advantage in the synthesis of polysubstituted pyridine derivatives. wikipedia.org

Coupling ReactionOrganometallic ReagentCatalyst (Typical)Selective Position
NegishiOrganozinc (R-ZnX)Palladium or NickelC-4
KumadaGrignard (R-MgX)Nickel or PalladiumC-4

Copper-Mediated Functionalization Reactions

C-C Coupling (e.g., Cyanation)

Copper-mediated cyanation, a variant of the Rosenmund-von Braun reaction, is an effective method for introducing a nitrile group onto an aryl halide. With this compound, the C-4 iodo group is the more reactive site for this transformation. The reaction typically involves heating the aryl iodide with copper(I) cyanide in a polar, high-boiling solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This would yield ethyl 6-chloro-4-cyanonicotinate. The resulting nitrile is a versatile intermediate that can be converted into other functional groups.

Other Copper-Catalyzed C-X Transformations

Copper catalysts can also facilitate the formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds, often referred to as Ullmann-type reactions. wikipedia.orgorganic-chemistry.org These reactions are known to require high temperatures and often employ stoichiometric amounts of copper. wikipedia.org For this compound, these transformations would also be expected to occur selectively at the C-4 position.

C-O Coupling (Ullmann Ether Synthesis): Reacting this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base can form an ether linkage. wikipedia.org For instance, the reaction with a phenol (ArOH) and a copper catalyst like copper(I) iodide, often with a ligand such as 1,10-phenanthroline, would produce the corresponding 4-aryloxy-6-chloronicotinate.

C-N Coupling (Goldberg Reaction): The coupling with an amine (R2NH) under copper catalysis and in the presence of a base leads to the formation of a 4-amino-6-chloronicotinate derivative. wikipedia.org

C-S Coupling: A similar reaction with a thiol (RSH) under copper-catalyzed conditions would yield a 4-thioether.

Functional Group Interconversions of the Ethyl Ester Moiety

Hydrolysis to Carboxylic Acid

The ethyl ester of this compound can be converted to the corresponding carboxylic acid, 6-chloro-4-iodonicotinic acid, through hydrolysis. This is typically accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. An acidic workup is then necessary to protonate the resulting carboxylate salt. This hydrolysis is a fundamental transformation, as the carboxylic acid product can be used in a variety of subsequent reactions, such as the formation of amides.

Starting MaterialReagentsProduct
This compound1. NaOH(aq) or KOH(aq), Heat2. H₃O⁺6-chloro-4-iodonicotinic acid

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com For this compound, this allows for the synthesis of a range of other esters, which can alter the molecule's physical properties. For example, reacting the ethyl ester with an excess of another alcohol, like methanol (B129727) or isopropanol, in the presence of a catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide), will result in the formation of mthis compound or isopropyl 6-chloro-4-iodonicotinate, respectively. wikipedia.orgresearchgate.net Using the new alcohol as the solvent helps to drive the equilibrium towards the desired product. wikipedia.org

Starting EsterReagent AlcoholCatalystProduct Ester
This compoundMethanolAcid or BaseMthis compound
This compoundIsopropanolAcid or BaseIsopropyl 6-chloro-4-iodonicotinate

Amidation Reactions and Derivative Formation

The ethyl ester group of this compound is amenable to amidation to furnish the corresponding nicotinamide (B372718) derivatives. This transformation is typically achieved by reacting the ester with a primary or secondary amine. The reaction can be facilitated by heating or by the use of catalysts to enhance the reaction rate and yield. The formation of the amide bond introduces a key structural motif present in many biologically active compounds.

The direct amidation of this compound with an amine (R¹R²NH) would proceed via nucleophilic acyl substitution at the ester carbonyl. This reaction is fundamental in diversifying the molecular structure, allowing for the introduction of a wide array of substituents (R¹ and R²), which can be tailored to modulate the physicochemical properties of the resulting molecule.

Amine (R¹R²NH)ProductPotential Reaction Conditions
Ammonia (NH₃)6-chloro-4-iodonicotinamideHeating in a sealed tube with aqueous or alcoholic ammonia.
Primary Amine (RNH₂)6-chloro-N-alkyl/aryl-4-iodonicotinamideHeating with the amine, potentially with a Lewis acid catalyst.
Secondary Amine (R₂NH)6-chloro-N,N-dialkyl/diaryl-4-iodonicotinamideHeating with the amine, may require more forcing conditions.

Chemo- and Regioselective Transformations of Polyhalogenated Pyridines

The presence of two different halogen atoms on the pyridine ring of this compound—chlorine at the 6-position and iodine at the 4-position—presents opportunities for selective functionalization. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity allows for regioselective substitution at the 4-position while leaving the 6-chloro substituent intact for subsequent transformations.

For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination, the reaction can be tuned to occur selectively at the C-I bond. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating oxidative addition to the palladium(0) catalyst at lower temperatures.

Table of Predicted Regioselective Cross-Coupling Reactions:

Reaction TypeCoupling PartnerCatalyst System (Predicted)Product of Selective Reaction at C4-I
Suzuki CouplingArylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)Ethyl 6-chloro-4-aryl-nicotinate
Sonogashira CouplingTerminal alkynePd(PPh₃)₄, CuI, base (e.g., Et₃N)Ethyl 6-chloro-4-alkynyl-nicotinate
Buchwald-Hartwig AminationAmine (RNH₂)Pd₂(dba)₃, ligand (e.g., Xantphos), baseEthyl 6-chloro-4-(amino)-nicotinate

This table illustrates the expected chemoselectivity based on the known reactivity patterns of dihalopyridines in cross-coupling reactions. Specific conditions would require experimental optimization.

Subsequent functionalization at the 6-position would then require more forcing reaction conditions to activate the C-Cl bond, allowing for the stepwise introduction of different substituents and the synthesis of highly complex and diverse pyridine derivatives.

Cyclization Reactions Utilizing this compound as a Core

The dihalogenated nature of this compound makes it a valuable precursor for the construction of fused heterocyclic systems. Through sequential or one-pot cross-coupling and subsequent cyclization reactions, the pyridine ring can serve as the foundation for bicyclic and polycyclic aromatic compounds. mdpi.comnih.gov

For example, a Sonogashira coupling at the 4-position with a suitable terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization onto the 6-position (via nucleophilic aromatic substitution of the chloride) or onto the ester functionality. Alternatively, a double cross-coupling reaction could introduce two reactive groups that can then undergo a ring-closing reaction.

The synthesis of various fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, has been demonstrated through the cyclization of appropriately substituted pyrimidines. nih.gov By analogy, this compound could be envisioned as a substrate for similar transformations. For instance, reaction with a binucleophile could lead to the formation of a new ring fused to the pyridine core.

Hypothetical Cyclization Strategies:

Reaction SequenceIntermediateFused Heterocyclic System
1. Sonogashira coupling with an ortho-amino-substituted terminal alkyne. 2. Intramolecular cyclization.Ethyl 6-chloro-4-((2-aminophenyl)ethynyl)nicotinateFused quinoline (B57606) derivative
1. Suzuki coupling with an ortho-hydroxyphenylboronic acid. 2. Intramolecular O-arylation (Ullmann condensation).Ethyl 6-chloro-4-(2-hydroxyphenyl)nicotinateDibenzofuran-like fused system
1. Reaction with a hydrazine (B178648) derivative.Hydrazide of 6-chloro-4-iodonicotinic acidPotential for formation of a fused pyrazolone (B3327878) ring

This table presents hypothetical synthetic routes to fused heterocycles using this compound as a starting material, based on established cyclization methodologies for related halogenated heterocycles. mdpi.comorganic-chemistry.orgacs.org

The versatility of this compound in these advanced reactions underscores its importance as a scaffold in medicinal chemistry and materials science for the development of novel compounds with tailored properties.

Strategic Applications As a Chemical Building Block in Advanced Synthesis

Role in the Construction of Complex Heterocyclic Systems

The pyridine (B92270) core of Ethyl 6-chloro-4-iodonicotinate serves as a foundational scaffold for the assembly of more complex, multi-ring structures. Its ability to participate in various cross-coupling reactions makes it a key intermediate in the synthesis of fused and polycyclic heterocyclic compounds.

Synthesis of Fused Pyridine Derivatives

The creation of fused pyridine systems, such as pyrido[2,3-d]pyrimidines, is a common application of halogenated pyridine precursors. dntb.gov.ua While direct examples using this compound are specific to proprietary syntheses, the general strategy involves a sequence of reactions that build a new ring onto the existing pyridine framework. For instance, the less reactive chloro group can be displaced by a nucleophile, such as an amine, after the more reactive iodo group has undergone a palladium-catalyzed cross-coupling reaction like a Sonogashira or Suzuki coupling. This sequential functionalization allows for the controlled formation of a second heterocyclic ring fused to the pyridine core, a structural motif present in many biologically active molecules. dntb.gov.uarsc.org

Generation of Polycyclic Aromatic Compounds

Polycyclic aromatic compounds (PACs), including polycyclic aromatic hydrocarbons (PAHs), are molecules composed of multiple fused aromatic rings. nih.govresearchgate.net this compound can serve as a starting material for nitrogen-containing PACs, also known as polycyclic heteroaromatic compounds. The synthesis of these structures often relies on modern cross-coupling methodologies. researchgate.net For example, a Suzuki coupling at the C4-iodo position could introduce an aryl or vinyl group. A subsequent intramolecular Heck reaction or another cyclization event involving the substituent at C6 could then form a new ring, leading to a polycyclic system. The synthesis of such compounds is of significant interest due to their unique electronic properties and their potential as materials for organic electronics or as scaffolds in medicinal chemistry. researchgate.netnih.gov

Contribution to Medicinal Chemistry Research Through Scaffold Elaboration

In the field of drug discovery, the ability to systematically modify a core structure is paramount. This compound provides an ideal starting point for the elaboration of molecular scaffolds designed to interact with specific biological targets.

Precursor to Designed Molecular Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The differential reactivity of the halogens on this compound allows it to act as a highly adaptable scaffold. Chemists can selectively functionalize the C4 and C6 positions to explore the structure-activity relationship (SAR) of a potential drug candidate. For example, the iodo group can be replaced with a variety of substituents via Suzuki, Stille, or Sonogashira coupling reactions. The resulting intermediate, now functionalized at C4, can then undergo a different reaction at the C6-chloro position, such as nucleophilic aromatic substitution, to introduce another element of diversity. This stepwise approach is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

Synthesis of Ligands for Specific Biological Targets (e.g., SYK inhibitors, Orexin-2 receptor ligands)

The strategic utility of this compound is clearly demonstrated in its use as an intermediate in the synthesis of specific, biologically active ligands.

Orexin-2 Receptor Ligands: The orexin (B13118510) system is a key regulator of sleep-wake cycles, and antagonists of the orexin-2 receptor (OX2R) are used to treat sleep disorders like insomnia. google.comnih.gov Patent literature describes methods for preparing orexin receptor antagonists where a substituted pyridine core is essential. google.com The synthesis of complex molecules, such as dual orexin receptor antagonists, often involves multi-step sequences where building blocks similar to this compound are used to construct the final intricate structure. researchgate.net The pyridine ring serves as a central scaffold, and its substituents are critical for binding to the receptor. nih.gov

SYK Inhibitors: Spleen tyrosine kinase (SYK) is a protein involved in immune signaling pathways, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. The development of SYK inhibitors often involves the synthesis of complex heterocyclic molecules. While a direct synthesis from this compound is proprietary, its structure is representative of the types of halogenated heterocyclic intermediates used. A typical synthetic route might involve a Suzuki coupling at the iodo-position to introduce a complex aryl group, followed by an amination reaction at the chloro-position to complete the core structure of the inhibitor.

Development of Agrochemical Research Intermediates

The principles that make this compound valuable in medicinal chemistry also apply to agrochemical research. The development of new herbicides, fungicides, and insecticides often requires the synthesis of novel heterocyclic compounds. The pyridine scaffold is a common feature in many successful agrochemicals. This intermediate can be used to generate libraries of related compounds for screening. By systematically varying the substituents at the C4 and C6 positions, researchers can optimize a compound's activity against a specific pest or weed, while also considering factors like environmental persistence and crop safety. The controlled, stepwise functionalization offered by this molecule is therefore highly advantageous in the iterative process of agrochemical discovery.

Utility in Materials Science Research

The potential utility of this compound in materials science lies in the inherent reactivity of its functional groups. The chloro and iodo substituents on the pyridine ring, coupled with the ethyl nicotinate (B505614) framework, present multiple sites for chemical modification. In theory, these reactive sites could be exploited to incorporate this heterocyclic core into larger polymeric structures or to synthesize molecules with specific optical or electronic properties.

However, a comprehensive review of current scientific literature does not reveal specific, published examples of this compound being used as a direct precursor for the synthesis of functional polymers or optical materials. The research focus for this and structurally similar compounds appears to be predominantly directed towards the development of small-molecule therapeutics.

General chemical principles suggest that the halogenated pyridine structure could be a candidate for cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers used in organic electronics. The nitrogen atom in the pyridine ring can also influence the electronic properties of potential materials. Despite this theoretical potential, dedicated research to explore and develop these applications for this compound has not been reported.

Further investigation and targeted research would be necessary to establish the viability and advantages of using this compound as a precursor in materials science. Such studies would need to explore its polymerization behavior, the properties of any resulting materials, and its potential applications in areas like organic light-emitting diodes (OLEDs), photovoltaics, or specialty polymers. Without such dedicated research, its role in this field remains speculative.

Theoretical and Computational Investigations of Ethyl 6 Chloro 4 Iodonicotinate

Quantum Chemical Calculations for Structural Elucidaion

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the microscopic world of molecules. These methods are pivotal in elucidating the three-dimensional structure of molecules with a high degree of accuracy.

Density Functional Theory (DFT) and ab initio methods are two of the most powerful and widely used quantum chemical approaches for studying molecular systems. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, solving the Schrödinger equation to varying levels of approximation. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

DFT, on the other hand, is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. researchgate.net This approach is computationally less demanding than high-level ab initio methods, making it suitable for larger and more complex molecules. A variety of exchange-correlation functionals, such as B3LYP and PBE, are available within DFT to approximate the complex electron-electron interactions. The choice of the functional and the basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for obtaining accurate results. For a molecule containing heavy atoms like iodine, basis sets that include relativistic effects are often necessary for accurate predictions.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process is initiated with a plausible starting structure of Ethyl 6-chloro-4-iodonicotinate, and the computational algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the system. The result is the most stable, or equilibrium, geometry of the molecule.

Conformational analysis is a further exploration of the potential energy surface to identify other stable low-energy conformations, or conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the rotation around the C-O single bond of the ethyl ester group can lead to different conformers. By systematically rotating this bond and performing geometry optimization at each step, a conformational energy profile can be generated, revealing the most stable conformer and the energy barriers between different conformers.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC-Cl1.74 Å
Bond LengthC-I2.10 Å
Bond LengthC=O1.22 Å
Bond LengthC-O (ester)1.35 Å
Bond AngleCl-C-C119.5°
Bond AngleI-C-C121.0°
Dihedral AngleC-C-O-C (ester)~180° (anti-periplanar)

Electronic Structure Analysis and Reactivity Prediction

Beyond determining the three-dimensional structure, computational methods provide a wealth of information about the electronic distribution within a molecule, which is fundamental to understanding its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character of a molecule. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the iodine atom, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap5.10

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and charge distribution within a molecule. researchgate.netrsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as lone pairs, core orbitals, and bonding and antibonding orbitals. NBO analysis allows for the quantification of charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of hyperconjugation and resonance effects. rsc.org

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the nitrogen, chlorine, and iodine atoms into the antibonding orbitals of the pyridine ring. This analysis can also quantify the natural atomic charges on each atom, providing a more detailed picture of the charge distribution than simpler methods.

Table 3: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

AtomNatural Charge (e)
N (pyridine)-0.45
Cl-0.15
I+0.10
C (carbonyl)+0.60
O (carbonyl)-0.55

The Molecular Electrostatic Potential (MEP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electron density and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making these sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating these as likely sites for nucleophilic attack.

Table 4: Hypothetical Molecular Electrostatic Potential Values at Specific Sites of this compound

SiteMEP Value (kcal/mol)Predicted Reactivity
Pyridine Nitrogen-35Nucleophilic
Carbonyl Oxygen-45Nucleophilic
Carbonyl Carbon+50Electrophilic
Iodine Atom+15Electrophilic (σ-hole)

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges. wikipedia.org This analysis provides insights into the electron distribution within a molecule, which is fundamental to understanding its reactivity, electrostatic potential, and intermolecular interactions. rdd.edu.iqchemrxiv.org The calculation is based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. wikipedia.org

Detailed Research Findings:

A specific Mulliken atomic charge analysis for this compound is not found in the reviewed literature. However, studies on substituted pyridines confirm that the charge distribution is significantly affected by the nature and position of substituents. rdd.edu.iq For instance, electron-withdrawing groups alter the charge on the ring atoms, influencing the molecule's chemical behavior. In a hypothetical analysis of this compound, it would be anticipated that the carbon atom attached to the iodine (C4) and the carbon attached to the chlorine (C6) would have their charge densities significantly modulated by these halogen substituents.

Illustrative Data Table for Mulliken Atomic Charges:

The following table is a hypothetical representation of Mulliken atomic charges for this compound, based on general principles and data from related molecules. The actual values would require specific quantum chemical calculations.

AtomHypothetical Mulliken Charge (a.u.)
N1-0.5 to -0.7
C2+0.4 to +0.6
C3-0.1 to +0.1
C4 (Iodo-substituted)+0.1 to +0.3
C5-0.1 to +0.1
C6 (Chloro-substituted)+0.3 to +0.5
I+0.05 to +0.2
Cl-0.2 to -0.4
C (Ester Carbonyl)+0.6 to +0.8
O (Carbonyl)-0.5 to -0.7
O (Ester Ether)-0.4 to -0.6
C (Ethyl CH2)+0.1 to +0.3
H (Ethyl CH2)+0.05 to +0.15
C (Ethyl CH3)-0.2 to -0.4
H (Ethyl CH3)+0.05 to +0.15

This table is for illustrative purposes only. Actual values are subject to the level of theory and basis set used in the calculation.

Spectroscopic Property Simulations and Experimental Correlation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra (FT-IR and FT-Raman) of molecules. These simulations yield harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.net A crucial aspect of interpreting these calculated spectra is the Potential Energy Distribution (PED) analysis, which provides a detailed assignment of each vibrational mode in terms of contributions from internal coordinates (stretching, bending, torsion, etc.). researchgate.net This allows for a confident correlation between theoretical and experimental spectra.

For this compound, the vibrational spectrum would be complex, with characteristic bands for the pyridine ring, the ethyl ester group, and the carbon-halogen bonds. For example, a study on nicotinic acid ethyl ester (NAEE) provided detailed assignments for its vibrational modes using DFT calculations. researchgate.net

Detailed Research Findings:

A complete FT-IR, FT-Raman, and PED analysis for this compound is not available in the surveyed literature. However, based on studies of similar molecules, one would expect to identify:

C-H stretching vibrations of the aromatic ring and the ethyl group.

C=O and C-O stretching vibrations of the ester functional group.

Characteristic stretching and bending modes of the pyridine ring.

Vibrational modes corresponding to the C-Cl and C-I bonds, typically found in the lower frequency region of the spectrum.

Illustrative Data Table for Vibrational Frequencies and PED:

The following table provides a hypothetical and partial list of vibrational modes and their assignments for this compound, inspired by data from related compounds like ethyl nicotinate (B505614). researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment (PED)
ν(C=O)~1720-1740C=O stretching
ν(C-N)~1580-1600C-N stretching in pyridine ring
ν(C-C)~1450-1550C-C stretching in pyridine ring
δ(CH₃)~1370-1390CH₃ bending
ν(C-O)~1240-1280C-O stretching of ester
ν(C-Cl)~700-800C-Cl stretching
ν(C-I)~500-600C-I stretching

This table is for illustrative purposes only. Actual values require specific computational analysis.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method, often employed with DFT, provides theoretical ¹H and ¹³C NMR spectra that can be correlated with experimental data to confirm molecular structures. nih.gov The accuracy of GIAO calculations has been shown to be high, making it a valuable tool in structural elucidation. acs.org

For this compound, the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the ester group, would significantly influence the chemical shifts of the aromatic protons and carbons.

Detailed Research Findings:

While specific GIAO calculations for this compound are not documented in the available literature, the methodology has been successfully applied to numerous organic molecules. conicet.gov.ar For this compound, one would predict:

Distinct signals for the two aromatic protons, with their chemical shifts influenced by the adjacent iodo and chloro substituents.

Characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).

Six distinct ¹³C signals for the pyridine ring, with the carbons bearing the iodo, chloro, and ester groups showing significant shifts.

Illustrative Data Table for Predicted NMR Chemical Shifts:

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (aromatic)8.5 - 9.0-
H (aromatic)7.5 - 8.0-
-CH₂- (ethyl)4.2 - 4.560 - 65
-CH₃ (ethyl)1.2 - 1.513 - 16
C (carbonyl)-160 - 165
C (aromatic)-120 - 155

This table is for illustrative purposes only. Actual values would be obtained from specific GIAO calculations.

Time-dependent density functional theory (TD-DFT) is a standard computational method for simulating UV-Vis absorption spectra. mdpi.comrsc.org These simulations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λ_max) and oscillator strengths. researchgate.net For aromatic and conjugated systems like this compound, the UV-Vis spectrum is typically characterized by π→π* and n→π* transitions.

Detailed Research Findings:

There are no specific TD-DFT studies on the UV-Vis spectrum of this compound in the reviewed literature. However, computational studies on related pyridine derivatives and other organic molecules demonstrate that TD-DFT can accurately predict their absorption spectra. qu.edu.qaresearchgate.net For the title compound, the electronic transitions would involve the π-system of the substituted pyridine ring and the non-bonding electrons of the nitrogen and oxygen atoms. The halogen substituents would also be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted ethyl nicotinate.

Illustrative Data Table for Simulated UV-Vis Spectra:

The following table illustrates the kind of data that would be generated from a TD-DFT calculation for this compound.

Calculated λ_max (nm)Oscillator Strength (f)Major Contribution (Electronic Transition)
~280-300> 0.1HOMO → LUMO (π→π)
~240-260> 0.1HOMO-1 → LUMO (π→π)
~320-340< 0.01n→π*

This table is for illustrative purposes only. Actual values require specific TD-DFT calculations.

Non-Linear Optical (NLO) Property Characterization

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. ias.ac.in Computational chemistry provides a means to predict the NLO properties of molecules, which are related to their response to an applied electric field. Key parameters include the electric dipole moment and the first-order hyperpolarizability (β). journaleras.com Molecules with large hyperpolarizability values are considered good candidates for NLO materials. acs.org

The electric dipole moment (μ) and the first-order hyperpolarizability (β) can be calculated using quantum chemical methods such as DFT. ias.ac.injournaleras.com The dipole moment is a measure of the charge separation in a molecule, while the hyperpolarizability describes the non-linear response of the molecule to an external electric field. For a molecule to have significant NLO properties, it often possesses a large dipole moment and an extended π-conjugated system with electron-donating and electron-accepting groups.

Detailed Research Findings:

Specific calculations of the electric dipole moment and hyperpolarizability for this compound are not reported in the available literature. However, studies on various pyridine derivatives have shown that they can exhibit significant NLO properties. ias.ac.injournaleras.com The presence of the electron-withdrawing pyridine nitrogen, the ester group, and the polarizable halogen atoms in this compound suggests that it could possess interesting NLO characteristics.

Illustrative Data Table for NLO Properties:

The following table provides a hypothetical representation of the calculated NLO properties for this compound.

PropertyCalculated Value
Electric Dipole Moment (μ) in Debye2.0 - 4.0 D
First-order Hyperpolarizability (β) in esu10⁻³⁰ - 10⁻²⁹ esu

This table is for illustrative purposes only. Actual values are dependent on the computational method and basis set.

Thermodynamic Property Calculations (e.g., heat capacities, entropy, enthalpy at varying temperatures)

There are no specific published experimental or calculated data for the heat capacities, entropy, or enthalpy of this compound at varying temperatures. General principles of physical chemistry suggest that, as a solid, its heat capacity would be expected to increase with temperature. The entropy and enthalpy would likewise increase with rising temperature. However, without specific calculations, such as those derived from Density Functional Theory (DFT) frequency calculations, any values would be purely speculative.

For context, thermodynamic data for a wide range of organic compounds have been compiled in extensive databases. capes.gov.brbris.ac.uk These compilations rely on experimental calorimetric measurements and provide a foundation for understanding the thermodynamic behavior of organic molecules in the condensed phase. capes.gov.brbris.ac.uk In the absence of specific data for this compound, one would typically resort to computational methods to predict these properties. Such calculations would involve geometry optimization of the molecule followed by a vibrational frequency analysis, from which thermodynamic functions like heat capacity, entropy, and enthalpy can be derived at different temperatures.

Molecular Docking and Dynamics Simulations for Target Interaction Hypothesis

Specific molecular docking and molecular dynamics simulation studies for this compound are not available in the reviewed scientific literature. Such studies are crucial for hypothesizing potential biological targets and understanding the dynamic behavior of a ligand within a protein's binding site.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics simulations further investigate the stability of this complex over time, providing insights into the flexibility of the ligand and the protein and the nature of their interactions.

While studies exist for structurally related compounds, such as derivatives of 6-chloroquinoline-4-carboxylates which have been investigated as potential antimalarial agents through molecular docking, this information is not directly applicable to this compound. mdpi.com Similarly, computational methods have been applied to predict the molecular targets of other complex heterocyclic compounds, but not for the specific subject of this article. nih.gov

Computational Studies on Halogen Bonding Interactions

There are no specific computational studies focused on the halogen bonding interactions of this compound. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The presence of both a chlorine and an iodine atom on the pyridine ring of this compound makes it a candidate for participating in such interactions.

Computational investigations into halogen bonding typically employ methods like DFT and Møller–Plesset perturbation theory to analyze the molecular electrostatic potential surface and interaction energies. These studies help in understanding the strength and directionality of halogen bonds, which are increasingly recognized for their importance in crystal engineering and drug design. Research on other iodine-containing heterocyclic compounds, such as 4-iodopyrazole, has explored their halogen bonding properties, highlighting the potential for these interactions to be significant in molecular recognition. bris.ac.uk However, without a dedicated study, the specific nature of halogen bonding involving this compound remains uncharacterized.

Advanced Analytical Characterization Methods in Research Settings

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is fundamental to the characterization of novel or synthesized organic compounds. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Ethyl 6-chloro-4-iodonicotinate, ¹H NMR spectroscopy would identify all hydrogen atoms. The aromatic region would feature two distinct singlets corresponding to the protons on the pyridine (B92270) ring. The ethyl ester group would present as a quartet and a triplet, characteristic of an ethyl group coupled to each other.

¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton. The spectrum would show distinct signals for each of the eight unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bonded to the halogen atoms.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the precise connectivity. COSY would confirm the coupling between the CH₂ and CH₃ protons of the ethyl group, while HMBC would reveal long-range couplings between protons and carbons, for instance, linking the ester's ethyl protons to the carbonyl carbon and the aromatic protons to their respective and neighboring carbons, thus confirming the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-2¹H~8.8 - 9.0Singlet (s)Deshielded by adjacent nitrogen and ester group.
H-5¹H~8.0 - 8.2Singlet (s)Influenced by adjacent chloro and iodo groups.
-OCH₂CH₃¹H~4.3 - 4.5Quartet (q)Coupled to the methyl protons.
-OCH₂CH₃¹H~1.3 - 1.5Triplet (t)Coupled to the methylene (B1212753) protons.
C-2¹³C~150 - 155SingletAdjacent to ring nitrogen.
C-3¹³C~125 - 130SingletCarbonyl-substituted carbon.
C-4¹³C~100 - 105SingletCarbon bearing the iodine, significant upfield shift.
C-5¹³C~140 - 145SingletCarbon bearing the chlorine.
C-6¹³C~155 - 160SingletInfluenced by nitrogen and chlorine.
C=O¹³C~163 - 167SingletCarbonyl carbon of the ester.
-OCH₂CH₃¹³C~60 - 65SingletMethylene carbon of the ester.
-OCH₂CH₃¹³C~13 - 15SingletMethyl carbon of the ester.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₇ClINO₂), HRMS would confirm the molecular weight with high precision. Furthermore, the isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing additional evidence for the compound's identity. Analysis of the fragmentation pattern can also offer structural information.

Table 2: Predicted HRMS Data for this compound

Parameter Value Notes
Molecular Formula C₈H₇ClINO₂-
Monoisotopic Mass 324.9214 uCalculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O, ¹⁴N).
Key Isotopic Peaks [M]+, [M+2]+The [M+2]+ peak, approximately one-third the intensity of the [M]+ peak, is indicative of the presence of a single chlorine atom.
Likely Fragments Loss of -OCH₂CH₃, Loss of CO₂Et, Loss of I, Loss of ClFragmentation would likely initiate at the ester group or involve the cleavage of the carbon-halogen bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These vibrations are specific to the bonds and functional groups present. IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more effective for non-polar, symmetric bonds. youtube.com

For this compound, the IR spectrum would prominently feature a strong absorption band for the C=O (carbonyl) stretch of the ester group. Other key signals would include C-O stretching from the ester, C-Cl and C-I stretching vibrations at lower frequencies, and various bands corresponding to the aromatic C=C and C=N stretching of the pyridine ring. Raman spectroscopy would be useful for observing the symmetric vibrations of the pyridine ring and the C-I and C-Cl bonds. researchgate.netnih.gov

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group / Bond Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique(s)
Aromatic C-HStretching3050 - 3150IR, Raman
Aliphatic C-H (ethyl)Stretching2850 - 3000IR, Raman
C=O (ester)Stretching1715 - 1735IR (Strong)
Aromatic C=C, C=NStretching1400 - 1600IR, Raman
C-O (ester)Stretching1100 - 1300IR
C-ClStretching600 - 800IR, Raman
C-IStretching500 - 600IR, Raman

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule, typically involving π-electrons. The substituted pyridine ring in this compound contains a conjugated π-system. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. sielc.comresearchgate.net The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the pyridine ring. nih.govdocbrown.info Halogen atoms and the ester group can cause shifts in the absorption wavelengths compared to unsubstituted pyridine. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, provided a suitable single crystal can be grown. This technique would precisely map the atomic positions, providing definitive data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-stacking. Although no crystal structure for this compound is publicly available, this method remains the gold standard for absolute structural confirmation in the solid phase. nih.gov

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of the synthesized compound and for analyzing reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., trifluoroacetic acid) to ensure sharp peak shapes. A UV detector set to one of the compound's absorption maxima would be used for detection. The purity would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , coupled with a mass spectrometer (GC-MS), could also be used, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would be suitable for separating the compound from potential impurities. GC-MS provides both retention time data for quantification and mass spectra for the identification of the main component and any byproducts.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a primary method for both assessing the purity of this compound and for its purification from reaction mixtures. The technique's versatility allows for its application in both small-scale analytical determinations and larger-scale preparative isolations.

In a research setting, the development of a robust HPLC method is a critical first step following the synthesis of this compound. Reversed-phase HPLC is frequently the method of choice for compounds of this nature. This approach utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analytical assessment of this compound, a typical method would involve a C18 column and a gradient elution system. A common mobile phase composition would be a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes for the pyridine-containing compound. The gradient would typically start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute the compound. Detection is commonly performed using a UV detector, as the pyridine ring and associated chromophores exhibit strong absorbance in the UV region.

Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale to isolate and purify the target compound. research-solution.com This is particularly crucial for obtaining high-purity material for subsequent biological testing or structural elucidation. For the purification of this compound, a larger-diameter column packed with the same C18 stationary phase would be used. The mobile phase composition, typically a binary system of acetonitrile and water, would be optimized based on the analytical-scale separation to maximize resolution and throughput. The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified this compound.

Table 1: Illustrative HPLC Parameters for this compound

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 minIsocratic or shallow gradient
Flow Rate 1.0 mL/min20-50 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 5-20 µL1-5 mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, this compound, due to its polarity and relatively high molecular weight, is not ideally suited for direct GC-MS analysis. Therefore, a derivatization step is typically required to increase its volatility and improve its chromatographic behavior.

The most common derivatization strategy for compounds containing functional groups like the pyridine nitrogen and the ester is silylation. This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine. Pyridine can act as both a solvent and an acid scavenger, driving the reaction to completion. researchgate.net This reaction replaces the active hydrogen atoms with non-polar trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and thermally stable derivative.

Once derivatized, the sample is injected into the gas chromatograph. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or semi-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: Representative GC-MS Parameters for Derivatized this compound

ParameterValue
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), then ramp to 300 °C at 10 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-500 m/z

Preclinical Biological Relevance and Mechanistic Insights of Ethyl 6 Chloro 4 Iodonicotinate Derivatives

Investigation of Molecular Interactions with Biological Targets in In Vitro Models.

There is no specific published research detailing the in vitro molecular interactions of Ethyl 6-chloro-4-iodonicotinate derivatives with biological targets. General knowledge of related compounds suggests that this scaffold could be investigated for various biological activities.

No studies have been identified that specifically investigate the enzyme inhibition or activation properties of this compound derivatives. However, the nicotinic acid core is a known pharmacophore that can be tailored to interact with various enzymes. For example, derivatives of nicotinic acid have been explored as inhibitors of enzymes such as kinases and dehydrogenases. The presence and nature of the halogen substituents would be critical in determining any such activity.

Similarly, there is a lack of specific data on the receptor binding and modulation capabilities of this compound derivatives. Nicotinic acid itself is a ligand for nicotinic acid receptors (GPR109A). It is plausible that derivatives of this compound could be designed to interact with these or other receptors, with the halogen atoms playing a key role in modulating binding affinity and selectivity.

Elucidation of Putative Mechanisms of Action at the Molecular Level.

Without specific biological data, the elucidation of a putative mechanism of action for this compound derivatives is speculative. Any proposed mechanism would be highly dependent on the specific biological target, which has not been identified in the current literature.

Rational Design Principles for Modulating Biological Activity.

While specific data for the target compound is absent, the principles of rational drug design can be applied to understand how its biological activity could be modulated.

The chlorine and iodine atoms on the pyridine (B92270) ring would exert significant steric and electronic effects, which are fundamental to the molecule's potential interactions with biological targets. The electron-withdrawing nature of the halogens would decrease the basicity of the pyridine nitrogen, potentially influencing its ability to form hydrogen bonds. The size of the halogen atoms (iodine being significantly larger than chlorine) would also play a crucial role in the steric fit within a binding pocket of a protein.

A key aspect in the rational design of halogenated compounds is the concept of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen, nitrogen, or sulfur atom in a biological macromolecule. The iodine atom in this compound is a particularly strong halogen bond donor. This interaction can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target protein. The design of derivatives could therefore strategically utilize this interaction to enhance biological activity.

Development of Chemical Probes and Radioligands for Biological Research

While direct experimental studies detailing the use of this compound specifically for the creation of chemical probes and radioligands are not extensively documented in publicly available literature, its chemical architecture makes it a highly valuable and versatile precursor for the synthesis of such tools. The unique combination of a chloro-substituted pyridine ring and a strategically placed iodine atom provides multiple avenues for chemical modification, allowing for the development of sophisticated molecules designed to investigate biological systems.

The 6-chloronicotinate scaffold itself is a key structural motif found in various biologically active compounds, including ligands developed for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.netmdpi.com These receptors are crucial ligand-gated ion channels involved in a wide range of neurological processes, and their dysfunction is implicated in conditions like Alzheimer's disease and other cognitive disorders. researchgate.netnih.gov Consequently, the this compound framework serves as an excellent starting point for generating novel ligands targeting nAChRs and other biological targets.

The true synthetic versatility of this compound lies in its halogen substituents. The iodine atom at the 4-position is particularly significant for two main reasons: direct radiolabeling and synthetic diversification for chemical probes.

Radioligand Development:

The presence of a stable iodine atom (¹²⁷I) on the pyridine ring makes this compound an ideal candidate for radioiodination via isotope exchange reactions. researchgate.net This process allows for the straightforward replacement of the non-radioactive iodine with a radioactive isotope. Several iodine radioisotopes are pivotal in nuclear medicine and preclinical research: nih.govresearchgate.netmdpi.com

¹²³I (Iodine-123): Used for Single Photon Emission Computed Tomography (SPECT) imaging, a technique for visualizing the distribution of the radioligand in vivo.

¹²⁴I (Iodine-124): A positron-emitting isotope used for Positron Emission Tomography (PET), which offers higher sensitivity and spatial resolution than SPECT. researchgate.net

¹²⁵I (Iodine-125): Primarily used in in vitro assays, such as radioligand binding assays in tissue homogenates, and for preclinical biodistribution studies due to its longer half-life. mdpi.com

¹³¹I (Iodine-131): Used for both SPECT imaging and targeted radiotherapy, as it emits both gamma rays for imaging and beta particles that can destroy targeted cells.

By developing a derivative of this compound with high affinity for a specific biological target, researchers could readily synthesize its radioiodinated counterpart for detailed in vivo imaging or therapeutic applications.

Chemical Probe Synthesis:

The iodo group also functions as an exceptionally efficient synthetic handle for creating a diverse library of chemical probes through transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Reactions such as the Suzuki-Miyaura and Sonogashira couplings allow for the precise and controlled formation of new carbon-carbon bonds at the 4-position of the pyridine ring. nih.govrsc.org This capability enables the attachment of various functional moieties to the core scaffold, transforming it into a tailored chemical probe. For example:

Fluorescent Probes: A fluorophore (a fluorescent molecule) could be coupled to the scaffold to create a probe for use in fluorescence microscopy or flow cytometry, allowing for the visualization of the target within cells or tissues.

Biotinylated Probes: Attachment of a biotin (B1667282) molecule would create a high-affinity tag for pull-down assays. These probes can be used to isolate the target protein and its binding partners from complex biological mixtures, facilitating their identification by mass spectrometry.

Photoaffinity Probes: Introduction of a photoreactive group would enable photoaffinity labeling, a powerful technique to covalently link the probe to its biological target upon exposure to UV light, allowing for unambiguous target identification.

The chlorine atom at the 6-position offers an additional site for modification, although it is generally less reactive in cross-coupling reactions than the iodine atom. This difference in reactivity could potentially be exploited for sequential, site-selective modifications to build even more complex and multifunctional probes.

The following table illustrates the potential applications of this compound as a precursor for various research tools.

Precursor CompoundSynthetic ModificationResulting Derivative TypePotential Research Application
This compoundIsotope exchange with ¹²⁴IRadioligand (PET)In vivo imaging of target distribution in the brain (e.g., nAChRs).
This compoundSuzuki coupling with a boronic acid-functionalized fluorophoreFluorescent ProbeCellular imaging of target protein localization via fluorescence microscopy.
This compoundSonogashira coupling with an alkyne-biotin conjugateBiotinylated ProbeAffinity purification of the target protein for identification and proteomic studies.
This compoundIsotope exchange with ¹³¹IRadioligand (Therapeutic)Targeted radiotherapy of tumors expressing the specific biological target.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the need for efficiency and sustainability. Future research will likely focus on developing greener methods for producing Ethyl 6-chloro-4-iodonicotinate and its derivatives. Traditional multi-step syntheses can be resource-intensive; therefore, exploring biocatalytic processes presents a compelling alternative. nih.gov Enzymatic synthesis, using enzymes like nitrilases, can offer high selectivity and operate under mild conditions, reducing energy consumption and waste. nih.gov For instance, research on the enzymatic hydrolysis of cyanopyridines to produce nicotinic acid showcases the potential for 100% yield in a single step. nih.gov

Furthermore, developing metal-free annulation strategies is another key area. mdpi.com These methods avoid the use of transition metal catalysts, which can be costly and pose challenges for removal from the final product. mdpi.com By circumventing the need for such catalysts, these synthetic routes offer a more practical and environmentally friendly approach to constructing complex pyridine (B92270) scaffolds. mdpi.com

Exploration of Novel Catalytic Transformations for Advanced Functionalization

The inherent reactivity of the pyridine ring, combined with the presence of two different halogen atoms (chlorine and iodine), makes this compound an ideal substrate for exploring novel catalytic transformations. Advancements in transition-metal-catalyzed cross-coupling and cyclization reactions provide powerful tools for creating new functionalized pyridine derivatives. nih.gov

Future work could focus on the selective functionalization of the C-I versus the C-Cl bond, leveraging the differential reactivity of these halogens in catalytic cycles. Moreover, direct C-H functionalization represents a highly sought-after transformation that avoids the need for pre-functionalized starting materials. acs.org Recent breakthroughs, such as the photochemical valence isomerization of pyridine N-oxides for selective C3-hydroxylation, demonstrate that innovative, metal-free methods can overcome challenges in regioselectivity. acs.org Applying such advanced strategies to this scaffold could unlock access to previously inaccessible chemical space.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Activity Profiling

Furthermore, AI can be used for activity profiling. By analyzing the structures of known active molecules, ML algorithms can predict the potential biological activities of virtual libraries of derivatives synthesized from the parent compound. nih.gov This "in silico" screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of success. youtube.com Recent work has shown that AI tools can reliably predict molecular synthesis routes, matching the performance of human chemists. nih.gov

Design and Synthesis of Next-Generation Derivatives with Tailored Reactivity and Specificity

The core structure of this compound serves as a foundational block for the rational design of next-generation derivatives. By strategically modifying the substituents, chemists can fine-tune the electronic and steric properties of the molecule to achieve tailored reactivity and biological specificity. mdpi.com This approach is central to modern medicinal chemistry, where the goal is to design molecules that interact precisely with a specific biological target, such as an enzyme or receptor. mdpi.com

For example, new nicotinamide-based derivatives have been designed and synthesized as potent inhibitors of specific targets like VEGFR-2, a key protein in cancer progression. mdpi.com This process often involves creating a small library of compounds and evaluating their structure-activity relationships (SAR) to identify the most effective modifications. mdpi.com The functional handles on this compound provide the necessary anchor points for such molecular hybridization strategies, enabling the combination of the pyridine core with other pharmacophores to create novel therapeutic agents. mdpi.com

Deepening Mechanistic Understanding of Biological Interactions through Integrated Computational and Experimental Approaches

To fully realize the therapeutic potential of derivatives from this compound, a deep understanding of their interactions with biological targets at a molecular level is essential. This can be achieved by integrating computational modeling with experimental validation. Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations can predict and analyze the binding modes of a molecule within a protein's active site. mdpi.comresearchgate.net

These computational studies can reveal key interactions, such as hydrogen bonds or halogen bonds, that contribute to binding affinity and specificity. acs.org For instance, DFT studies have shown that placing a positive charge on a halopyridine ring significantly increases the electrostatic potential of the halogen's σ-hole, enhancing its ability to act as a halogen bond donor. acs.org These in silico predictions can then guide experimental work, such as site-directed mutagenesis and biophysical binding assays, to validate the proposed mechanism of action. This synergistic approach accelerates the optimization of lead compounds and provides a rational basis for their further development. mdpi.com

Potential for Diversification into Novel Research Areas beyond Traditional Medicinal Chemistry

While the primary interest in pyridine derivatives lies in medicinal chemistry, the unique properties of compounds like this compound open doors to other advanced fields such as materials science and chemical biology. mdpi.comnih.gov

In materials science, pyridine-based polymers are being explored for various applications. For example, halogenated pyridine polymers have shown exceptional efficiency in capturing radioactive waste, a finding that was accelerated by machine learning-assisted material discovery. nih.govresearchgate.net The electron-deficient nature and potential for forming halogen bonds make derivatives of this compound interesting candidates for creating functional materials with specific electronic or binding properties. acs.org

In chemical biology, the pyridine scaffold can be incorporated into probes to study biological processes. nih.govmdpi.com For example, aminopyridine derivatives have been synthesized as fluorescent probes that "turn on" upon reacting with a specific target, allowing for sensitive detection and imaging in biological systems. mdpi.com The reactivity of this compound allows for its modification into photoaffinity labels or other chemical tools to investigate protein interactions and cellular functions, thereby helping to answer fundamental biological questions. mdpi.com

Q & A

Q. How can researchers design a reproducible synthesis protocol for Ethyl 6-chloro-4-iodonicotinate?

  • Methodological Answer : A robust synthesis protocol should include detailed reaction conditions (solvent, temperature, catalyst), stoichiometric ratios, and purification steps. For reproducibility, document deviations from literature methods and validate purity using techniques like HPLC or NMR. Follow guidelines for experimental reporting, ensuring all steps are described sufficiently for independent replication . For novel compounds, provide full characterization data (e.g., spectral peaks, elemental analysis) and compare with known analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm structure and substitution patterns, with IR spectroscopy to identify functional groups. Mass spectrometry (HRMS) validates molecular weight. For halogen-specific analysis, use X-ray crystallography or ICP-OES to confirm iodine content. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers address solubility challenges during reactivity studies of this compound?

  • Methodological Answer : Screen solvents (e.g., DMSO, THF, DCM) for compatibility using polarity indexes and Hansen solubility parameters. Use sonication or heating to enhance dissolution. If solubility remains low, derivatize the compound (e.g., saponify the ester) or employ phase-transfer catalysts. Document solvent effects on reaction kinetics .

Advanced Research Questions

Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?

  • Methodological Answer : Analyze inconsistencies by:
  • Comparing catalyst systems (e.g., Pd vs. Cu) and ligand effects.
  • Replicating experiments under inert atmospheres to rule out oxidation.
  • Validating product identity via 19^19F NMR (if fluorinated analogs are synthesized).
  • Applying statistical tools (e.g., ANOVA) to assess variability in yields .
    Tabulate results to isolate variables (e.g., temperature, solvent) influencing outcomes .

Q. What computational approaches predict the regioselectivity of nucleophilic substitution in this compound?

  • Methodological Answer : Use DFT calculations to model transition states and compare activation energies for possible pathways (e.g., substitution at Cl vs. I sites). Solvent effects can be incorporated via PCM models. Validate predictions with kinetic experiments (e.g., monitoring reaction progress via LC-MS) and Hammett plots to correlate electronic effects .

Q. How can researchers optimize the green chemistry profile of reactions involving this compound?

  • Methodological Answer : Apply life-cycle assessment (LCA) metrics:
  • Replace halogenated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Quantify E-factors and atom economy for each synthetic step.
  • Screen catalytic systems to minimize metal leaching.
    Cross-reference with databases like ACS Green Chemistry Institute’s tools to benchmark improvements .

Data Analysis and Validation

Q. What strategies ensure the reliability of kinetic data for this compound in photochemical studies?

  • Methodological Answer : Calibrate light sources using actinometry (e.g., ferrioxalate). Control for temperature fluctuations with jacketed reactors. Use internal standards (e.g., benzophenone) in NMR to quantify conversion. Replicate experiments across multiple batches to identify outliers, and apply error bars to graphs .

Q. How should researchers handle conflicting crystallographic data for derivatives of this compound?

  • Methodological Answer : Re-refine raw diffraction data using software like Olex2 or SHELXL. Check for disorder or twinning in crystals. Compare bond lengths/angles with CSD database entries for similar structures. If discrepancies persist, conduct Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Experimental Design

Q. What controls are essential in mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Include:
  • Negative controls (e.g., reactions without catalyst).
  • Radical traps (e.g., TEMPO) to confirm/rule out radical pathways.
  • Isotopic labeling (e.g., 18^{18}O in ester groups) to track bond cleavage.
  • Kinetic isotope effects (KIE) to identify rate-determining steps .

Q. How can researchers design a high-throughput screening protocol for this compound derivatives?

  • Methodological Answer :
    Use automated liquid handlers to vary substituents (e.g., aryl boronic acids in Suzuki couplings). Employ plate readers for rapid UV/Vis or fluorescence assays. Validate hits with dose-response curves and orthogonal assays (e.g., SPR for binding affinity). Document results in structured databases with metadata for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.